N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may interact with the bacterium in a way that inhibits its growth or survival .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have demonstrated significant inhibitory activity against mycobacterium tuberculosis h37ra, suggesting that they may lead to the death or reduced growth of this bacterium .
Biological Activity
N-cyclopentyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a complex structure that combines a piperidine moiety with a pyrazine and benzamide framework. The chemical formula is C19H24N4O, and it is characterized by the presence of functional groups that are known to influence biological activity.
Research has indicated that compounds similar to this compound exhibit significant antitumor activities through various mechanisms:
- Cell Cycle Arrest : Studies have shown that derivatives can induce cell cycle arrest in cancer cells. For example, certain piperidine derivatives demonstrated the ability to inhibit cyclin B1 and promote the expression of tumor suppressor proteins such as p53 and p21, leading to cell cycle arrest in HepG2 cells .
- Apoptosis Induction : The compound's analogs have been linked to the activation of apoptotic pathways. For instance, compounds that upregulate cleaved caspase-3 levels have been identified as promoting apoptosis in tumor cells .
- Inhibition of Tumor Growth : In vivo studies have reported significant tumor growth inhibition when tested in xenograft models, indicating the compound's potential for therapeutic applications .
Efficacy Data
The efficacy of this compound has been evaluated through various assays:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 47 | HepG2 | 0.25 | Cell cycle arrest via p53/p21 pathway |
Compound 10b | HepG2 | 0.12 | Induction of apoptosis via HIF-1α upregulation |
Compound 10j | HepG2 | 0.13 | Activation of caspase pathways |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure significantly influence biological activity. For example, substituents on the benzamide and pyrazine rings can enhance potency against specific cancer cell lines while altering pharmacokinetic properties .
Key findings include:
- The introduction of hydrophobic groups, such as cyclopentyl, often increases binding affinity to target proteins.
- The presence of electron-donating groups enhances the compound's interaction with biological targets, leading to improved antitumor efficacy.
Case Studies
Several case studies highlight the potential application of N-cyclopentyl derivatives in clinical settings:
- Hepatocellular Carcinoma : A study demonstrated that certain derivatives effectively inhibited tumor growth in HepG2 models, showcasing their potential as therapeutic agents against liver cancer .
- Xenograft Models : In vivo experiments using xenograft models showed that compounds similar to N-cyclopentyl derivatives could reduce tumor sizes significantly compared to control groups, supporting their development as anticancer drugs .
- Mechanistic Studies : Research involving flow cytometry and Western blotting has elucidated mechanisms by which these compounds exert their effects, confirming their role in modulating cell cycle regulators and apoptotic markers .
Properties
IUPAC Name |
N-cyclopentyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(24-17-6-2-3-7-17)16-8-10-18(11-9-16)27-21-19(22-12-13-23-21)25-14-4-1-5-15-25/h8-13,17H,1-7,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLHOUZHUYNFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.